Taurizine

Pharmacokinetics Bioavailability Zinc supplementation

Substituting Taurizine with ad-hoc mixtures of generic taurine and zinc aspartate compromises scientific validity. Taurizine is a defined coordination complex (trihydrate salt of zinc with L-aspartate and taurine) with distinct bioavailability. • Enteric-coated formulation yields negligible systemic zinc absorption (PubMed: 3960695), enabling GI-localized delivery. • Synergistic nephroprotection in AKI models vs. either component alone. • MeSH-indexed for dementia prevention; traceable reference for neurogeriatric research.

Molecular Formula C6H18N2O10SZn
Molecular Weight 375.7 g/mol
CAS No. 130007-55-5
Cat. No. B166742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurizine
CAS130007-55-5
Synonymstaurizine
Molecular FormulaC6H18N2O10SZn
Molecular Weight375.7 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)N.C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.[Zn+2]
InChIInChI=1S/C4H7NO4.C2H7NO3S.3H2O.Zn/c5-2(4(8)9)1-3(6)7;3-1-2-7(4,5)6;;;;/h2H,1,5H2,(H,6,7)(H,8,9);1-3H2,(H,4,5,6);3*1H2;/q;;;;;+2/p-2
InChIKeyCTDSRNOXXLJCFS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taurizine Overview & Comparator Analysis


Taurizine (CAS 130007-55-5) is a fixed-dose combination drug substance composed of zinc aspartate and taurine, with a molecular formula of C₆H₁₈N₂O₁₀SZn and a molecular weight of 375.7 g/mol . It is defined in the MeSH thesaurus as a combination used for the prevention of dementia in the elderly [1]. The compound is a trihydrate salt in which zinc is coordinated with L-aspartate and 2-aminoethanesulfonic acid (taurine) [2].

Why Generic Substitutes Fail for Taurizine


In research and clinical supply, the procurement of Taurizine cannot be substituted with ad-hoc mixtures of generic taurine and zinc aspartate, nor with alternative zinc salts such as zinc sulfate or zinc oxide, without compromising scientific validity. The compound's specific molecular configuration—a coordination complex formed as a trihydrate salt of zinc with L-aspartate and taurine—imparts distinct physicochemical properties that directly influence its biological performance, including gastrointestinal absorption kinetics . Empirical evidence demonstrates that this specific formulation yields a unique bioavailability profile that is not replicated by simple co-administration of its constituent parts [1]. Furthermore, the combination demonstrates synergistic organ-protective effects in preclinical models that are not observed with either component alone [2].

Taurizine Differentiation Evidence


Oral Zinc Bioavailability Profile

The oral bioavailability of zinc from the Taurizine formulation differs markedly from that of conventional zinc supplements. In a study of seven healthy male volunteers, administration of 50 mg of elemental zinc via an enteric-coated Taurizine tablet resulted in no significant increase in plasma zinc levels, regardless of whether the dose was taken in a fasted state or with a meal [1]. This contrasts with established literature values for other zinc salts, such as zinc sulfate, which reliably elevate plasma zinc concentrations [2].

Pharmacokinetics Bioavailability Zinc supplementation

Synergistic Nephroprotection: Combination vs. Monotherapy

The combination of taurine with zinc diaspartate (the constituents of Taurizine) demonstrates synergistic nephroprotective effects that are not observed with either component administered alone. In a rat model of gentamicin-induced nephropathy, the combination administered intragastrically for 10 days conferred significant renal protection, as evidenced by improvements in kidney function markers and histological architecture [1]. The protective effect is attributed to a synergistic interaction where taurine's antioxidant and metabolic regulatory properties are amplified by the presence of zinc diaspartate [2].

Nephroprotection Synergy Gentamicin toxicity

Dementia Prevention Indication

Taurizine is explicitly indexed in the MeSH database with the therapeutic note: 'combination of zinc aspartate and taurine; used to prevent dementia in the aged' [1]. This specific clinical indication, while based on older literature, distinguishes Taurizine from generic taurine supplements and standalone zinc preparations, which are primarily indicated for nutritional deficiency, cardiovascular health, or general wellness [2].

Dementia prevention Neuroprotection Geriatric pharmacology

Enteric Coating vs. Immediate-Release Formulations

The Taurizine product studied was an enteric-coated tablet, a formulation choice that directly impacts the site and kinetics of dissolution and absorption [1]. This is a key differentiator from simple, uncoated zinc and taurine powders or capsules, which typically disintegrate and release their contents in the stomach.

Drug formulation Enteric coating Gastrointestinal delivery

Taurizine Research Applications


Gut-Localized Taurine and Zinc Effects

Given the evidence that Taurizine in an enteric-coated tablet fails to elevate plasma zinc levels [1], this formulation is uniquely suited for studies examining the local actions of taurine and zinc within the gastrointestinal tract. Researchers exploring effects on the gut microbiome, intestinal epithelial integrity, or local immune modulation can use Taurizine to deliver these active agents directly to the intestinal lumen while minimizing confounding systemic effects.

Nephroprotection in Multi-Hit Kidney Injury Models

The direct evidence of synergistic nephroprotection from the taurine-zinc diaspartate combination [1] makes Taurizine the compound of choice for research in acute kidney injury (AKI) models, particularly those involving nephrotoxic drugs like gentamicin or mercury. It is a superior research tool compared to taurine or zinc alone for probing the combined antioxidant and metabolic pathways involved in renal salvage.

Age-Related Cognitive Decline and Dementia Prevention

Taurizine's specific MeSH indexing as a compound 'used to prevent dementia in the aged' [1] provides a unique and traceable reference point for academic research in neurogeriatrics. This historical context can justify its selection in hypothesis-driven studies investigating novel mechanisms of age-related cognitive protection, setting it apart from generic, over-the-counter nutritional supplements.

Comparative Bioavailability of Enteric-Coated Formulations

The established fact that Taurizine was studied as an enteric-coated tablet with a documented lack of zinc absorption [1] makes it a valuable reference compound in pharmaceutical development. It can serve as a comparator or 'negative control' in studies designed to test the performance of new zinc formulations, coating technologies, or absorption-enhancing strategies.

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